An In-Depth Technical Guide to 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid: Physicochemical Properties and Analytical Methodologies
An In-Depth Technical Guide to 4-Fluoro-5-isopropyl-2-methoxyphenylboronic Acid: Physicochemical Properties and Analytical Methodologies
Introduction
4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid, a polysubstituted aromatic boronic acid, is a key intermediate in contemporary organic synthesis, most notably in the pharmaceutical industry. Its structural complexity and tailored electronic properties make it a valuable building block for targeted molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid, alongside detailed protocols for its analytical characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this versatile reagent. The strategic placement of fluoro, isopropyl, and methoxy groups on the phenyl ring significantly influences the reactivity and physical characteristics of the boronic acid moiety, making a detailed examination of its properties essential for its effective application. This compound is a notable intermediate in the synthesis of Anacetrapib, a drug investigated for its role in cholesterol management.[1][2]
Molecular Structure and Physicochemical Properties
The unique arrangement of substituents on the phenyl ring of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid dictates its chemical behavior. The interplay of steric and electronic effects from the fluoro, isopropyl, and methoxy groups modulates the Lewis acidity of the boron center and the overall reactivity of the molecule.
| Property | Value | Source |
| CAS Number | 875446-29-0 | [3][4] |
| Molecular Formula | C₁₀H₁₄BFO₃ | [4] |
| Molecular Weight | 212.03 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | ~102 °C | [6] |
| Solubility | Soluble in common organic solvents | [1] |
Structural Influences on Physicochemical Properties:
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Fluorine Substituent: The electronegative fluorine atom at the para-position to the boronic acid group exerts a significant electron-withdrawing inductive effect, which can enhance the Lewis acidity of the boron atom. This increased acidity can influence reaction kinetics in processes such as the Suzuki-Miyaura coupling.
-
Isopropyl Substituent: The bulky isopropyl group at the meta-position introduces steric hindrance, which can affect the approach of reactants to the boronic acid moiety. This steric bulk can play a role in the regioselectivity of cross-coupling reactions.
-
Methoxy Substituent: The methoxy group at the ortho-position has a dual electronic influence. It exerts an electron-donating mesomeric effect and an electron-withdrawing inductive effect. The net effect of the methoxy group can modulate the electron density of the aromatic ring and, consequently, the reactivity of the boronic acid.
Synthesis and Reactivity
4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid is typically synthesized through a multi-step process, often culminating in a lithium-halogen exchange followed by borylation. A common precursor is 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene.
General Synthetic Approach:
Caption: Generalized synthetic pathway to 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid.
Reactivity in Suzuki-Miyaura Cross-Coupling:
This boronic acid is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The electronic and steric nature of the substituents on the phenylboronic acid directly impacts the efficiency and outcome of the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Analytical Characterization
A multi-technique approach is essential for the comprehensive characterization of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid, ensuring its identity, purity, and stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecular framework.
Expected ¹H NMR Spectral Features: The proton NMR spectrum will exhibit distinct signals for the aromatic protons, the isopropyl methine and methyl protons, the methoxy protons, and the acidic protons of the boronic acid group. The aromatic protons will show splitting patterns influenced by both fluorine and adjacent protons. The boronic acid protons often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display signals for all ten carbon atoms. The carbon atoms directly bonded to fluorine will show characteristic C-F coupling.
Expected ¹⁹F NMR Spectral Features: The fluorine NMR spectrum will show a singlet for the single fluorine atom on the aromatic ring.
Expected ¹¹B NMR Spectral Features: The boron NMR spectrum is characteristic for tricoordinate boronic acids and is expected to show a single broad resonance.
Step-by-Step NMR Analysis Protocol:
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Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
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¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum.
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¹¹B NMR Acquisition: Acquire a proton-decoupled boron spectrum.
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Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts based on known substituent effects and coupling patterns.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Expected Mass Spectrum: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected as the base peak. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Predicted Mass Spectrometry Adducts:
| Adduct | Predicted m/z |
| [M+H]⁺ | 213.10928 |
| [M+Na]⁺ | 235.09122 |
| [M-H]⁻ | 211.09472 |
Step-by-Step ESI-MS Analysis Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI-MS instrument. Optimize the ion source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Expected FTIR Spectral Features: The FTIR spectrum will show characteristic absorption bands for the O-H stretching of the boronic acid (a broad band), C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, C-O stretching of the methoxy group, and B-O stretching.
Step-by-Step FTIR Analysis Protocol:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: The background is automatically subtracted. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: A comprehensive analytical workflow for the characterization of the title compound.
Conclusion
4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid is a sophisticated synthetic building block with physicochemical properties finely tuned by its unique substitution pattern. A thorough understanding of its structural nuances, reactivity, and analytical profile is paramount for its successful application in research and development, particularly in the synthesis of complex pharmaceutical agents. The methodologies and insights provided in this guide offer a robust framework for the effective characterization and utilization of this important chemical entity.
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